molecular formula C7H12ClF2N B1530543 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1263132-31-5

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B1530543
CAS No.: 1263132-31-5
M. Wt: 183.63 g/mol
InChI Key: DSSQFTMDMCAWBG-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-azaspiro[25]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a spirocyclic compound, characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

The synthesis of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a difluorinated precursor with an azaspiro compound in the presence of a hydrochloric acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency. The use of advanced purification methods, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride can be compared with other spirocyclic compounds, such as:

  • 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
  • 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
  • N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride

These compounds share similar structural features but differ in their specific chemical properties and applications. The presence of different substituents and ring sizes can significantly impact their reactivity and biological activity, making each compound unique in its own right .

Properties

IUPAC Name

2,2-difluoro-6-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSQFTMDMCAWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263132-31-5
Record name 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.2 g of tert-butyl ester of 1,1-difluoro-6-aza-spiro[2.5]octane-6-carboxylic acid is put in 24 mL of dichloromethane. 24 mL of 4M hydrochloric acid in dioxane is added at room temperature. The solution is stirred for 4 h and is evaporated to dryness. 1 g of 1,1-difluoro-6-aza-spiro[2.5]octane hydrochloride is obtained.
[Compound]
Name
tert-butyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
1,1-difluoro-6-aza-spiro[2.5]octane-6-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 2
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 3
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 4
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 5
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 6
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

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